10-Hydroxyamitriptyline is a significant metabolite of amitriptyline, a tricyclic antidepressant widely used in the treatment of depression and various anxiety disorders. This compound is notable for its potential therapeutic effects and is classified under the category of tricyclic antidepressants, which are known for their ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine.
10-Hydroxyamitriptyline is primarily derived from the metabolism of amitriptyline in the human body. It is formed through hydroxylation, a biochemical process that introduces a hydroxyl group (-OH) into the amitriptyline molecule. This metabolic transformation occurs mainly in the liver and contributes to the pharmacological profile of amitriptyline by influencing its efficacy and safety profile.
The compound is classified as a secondary amine and falls within the broader category of tricyclic antidepressants. Its chemical structure includes a dibenzocycloheptene core, characteristic of many tricyclic compounds, which facilitates its interaction with neurotransmitter receptors.
The synthesis of 10-hydroxyamitriptyline can be achieved through several methodologies, primarily involving the hydroxylation of amitriptyline. Key synthetic routes include:
In industrial settings, large-scale production typically involves optimized chemical reactors designed for maximum yield and purity. The process includes precise temperature control, continuous flow systems, and purification techniques such as crystallization or chromatography to isolate the final product effectively.
The molecular formula for 10-hydroxyamitriptyline is C20H24N2O. Its structure features:
The compound exhibits specific stereochemistry, with two geometric isomers: (E)-10-hydroxyamitriptyline and (Z)-10-hydroxyamitriptyline. The stereochemical configuration can influence its biological activity and pharmacokinetics.
10-Hydroxyamitriptyline can undergo several chemical reactions:
Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and hydrogen gas with palladium catalysts for reduction. The specific conditions for these reactions vary based on desired outcomes and functional group stability.
The mechanism of action of 10-hydroxyamitriptyline involves its interaction with neurotransmitter receptors in the central nervous system. It primarily functions by:
Relevant data indicates that 10-hydroxyamitriptyline exhibits a range of pharmacokinetic properties that are essential for its therapeutic applications .
10-Hydroxyamitriptyline has several applications across various fields:
10-Hydroxyamitriptyline is a primary oxidative metabolite of the tricyclic antidepressant (TCA) amitriptyline, formed via hydroxylation at the C10 position of its dibenzocycloheptene ring system. The compound exists predominantly as the (E)-isomer (trans configuration), which exhibits greater stability and pharmacological relevance compared to the (Z)-isomer [1] [8]. Its molecular formula is C₂₀H₂₃NO, with a molecular weight of 293.41 g/mol – precisely 16 atomic mass units heavier than the parent compound amitriptyline (C₂₀H₂₃N, 277.41 g/mol) due to the addition of a hydroxyl group and replacement of a hydrogen atom [1]. This structural modification significantly alters the molecule's polarity, solubility, and protein-binding characteristics compared to amitriptyline.
The hydroxylation site at position 10 creates a chiral center, making 10-hydroxyamitriptyline a stereoisomer. The metabolite retains the basic tricyclic scaffold characteristic of TCAs – featuring a central seven-membered ring flanked by two benzene rings – but the introduction of the hydroxy group enhances hydrogen-bonding capacity and reduces lipophilicity. This structural change facilitates renal excretion while moderately decreasing penetration through the blood-brain barrier compared to the more lipophilic parent drug [8]. Functionally, 10-hydroxyamitriptyline represents an intermediate metabolic step between amitriptyline and its principal active metabolite, nortriptyline, though it possesses its own pharmacological profile.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Formation Pathway |
---|---|---|---|---|
Amitriptyline | C₂₀H₂₃N | 277.41 | Tertiary amine, unsaturated central ring | Parent compound |
10-Hydroxyamitriptyline | C₂₀H₂₃NO | 293.41 | C10 hydroxylation, tertiary amine | CYP2D6-mediated oxidation of amitriptyline |
Nortriptyline | C₁₉H₂₁N | 263.38 | Secondary amine (N-demethylated) | CYP2C19/CYP3A4 demethylation of amitriptyline |
10-Hydroxynortriptyline | C₁₉H₂₁NO | 279.38 | C10 hydroxylation, secondary amine | CYP2D6-mediated oxidation of nortriptyline |
10-Hydroxyamitriptyline contributes to the complex pharmacology of amitriptyline through several interconnected mechanisms:
Pharmacodynamic Profile: Though less potent than amitriptyline or nortriptyline, 10-hydroxyamitriptyline retains activity at several neurobiological targets central to TCA function. It exhibits moderate inhibition of serotonin (SERT) and norepinephrine transporters (NET), albeit with significantly reduced affinity compared to the parent compound (approximately 5-10 times weaker) [2] [6]. This metabolite also demonstrates measurable affinity for histamine H₁ receptors, contributing to sedative effects, and alpha-adrenergic receptors, potentially influencing cardiovascular side effect profiles. Unlike amitriptyline, it shows negligible anticholinergic activity, representing a potentially advantageous pharmacological feature [3] [6].
Pharmacokinetic Significance: The formation of 10-hydroxyamitriptyline represents a major metabolic pathway for amitriptyline clearance, accounting for approximately 25-35% of absorbed drug metabolism in extensive metabolizers [2] [5]. This hydroxylation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, exhibiting significant genetic polymorphism that contributes to interindividual variability in amitriptyline pharmacokinetics. Plasma concentrations of 10-hydroxyamitriptyline reach levels comparable to or exceeding those of amitriptyline and nortriptyline at steady state, typically ranging between 50-150 ng/mL during standard dosing regimens [5] [7]. The metabolite demonstrates approximately 65% plasma protein binding – significantly lower than amitriptyline's 95-96% binding – resulting in a higher free fraction available for tissue distribution [5] [9].
Therapeutic Monitoring Considerations: Research indicates that 10-hydroxyamitriptyline plasma concentrations may contribute to the overall antidepressant and analgesic effects of amitriptyline therapy. Studies in depressed patients have suggested a potential "therapeutic window" for combined concentrations of amitriptyline and its metabolites, with optimal response observed when amitriptyline concentrations reach 50-125 ng/mL and nortriptyline remains below 95 ng/mL or when nortriptyline plus 10-hydroxynortriptyline concentrations remain below 150 ng/mL [5]. However, clinical utility of specifically monitoring 10-hydroxyamitriptyline levels remains limited, as evidenced by outpatient studies showing no significant correlation between this metabolite's plasma levels and therapeutic outcome [7].
Parameter | Characteristics | Clinical Significance |
---|---|---|
Formation Pathway | Primarily CYP2D6-mediated oxidation | Subject to genetic polymorphism (poor vs. extensive metabolizers) |
Plasma Protein Binding | ~65% (free fraction ~35%) [5] | Higher unbound fraction than amitriptyline (95% bound) |
Steady-State Concentration | 50-150 ng/mL (during amitriptyline therapy) | Contributes significantly to total active metabolite pool |
Elimination Half-life | Approximately 20-25 hours | Similar to parent compound; allows once-daily dosing |
Renal Excretion | Primarily as glucuronide conjugates | Minimal unchanged drug in urine (<2%) |
The identification of 10-hydroxyamitriptyline emerged during the "golden age" of psychopharmacology in the mid-20th century, coinciding with intensive research on tricyclic antidepressant metabolism. Following amitriptyline's FDA approval in 1961 as the brand name Elavil, scientific attention quickly expanded beyond the parent compound to characterize its metabolic fate [2] [4]. Researchers in the 1960s-1970s identified hydroxylated metabolites in the urine of patients treated with amitriptyline, with the 10-hydroxy position recognized as a major site of biotransformation. This discovery occurred against the backdrop of evolving understanding that many psychotropic drugs exert their effects not solely through the parent compound, but rather through complex interactions between multiple active metabolites [4] [8].
The structural characterization of 10-hydroxyamitriptyline represented a significant analytical achievement in an era before modern chromatographic and mass spectrometric techniques. Early investigators employed labor-intensive methods including thin-layer chromatography, gas chromatography, and early radioimmunoassays to isolate and quantify this metabolite from biological matrices [8] [9]. By the late 1970s, research had confirmed that hydroxylation at C10 produced stereoisomers with distinct biological properties, with the (E)-isomer predominating in human plasma. The 1982 study by Breyer-Pfaff et al. marked a milestone by systematically evaluating the clinical relevance of unbound drug and hydroxylated metabolite levels, suggesting a potential "therapeutic window" for the combined concentrations of amitriptyline and its metabolites including 10-hydroxy compounds [5].
The historical significance of 10-hydroxyamitriptyline extends beyond academic interest. Its identification as a major metabolite prompted the pharmaceutical industry to develop more sophisticated drug design strategies that accounted for metabolic activation. Additionally, research on this compound contributed to the foundational understanding of pharmacogenomics, particularly regarding CYP2D6 polymorphisms that dramatically influence hydroxylation capacity [3] [9]. Today, 10-hydroxyamitriptyline serves as a reference standard in chromatographic assays for therapeutic drug monitoring and forensic toxicology, cementing its practical importance in clinical pharmacology decades after its initial discovery [8].
Compound Name | Chemical Classification | Relationship to 10-Hydroxyamitriptyline |
---|---|---|
Amitriptyline | Tricyclic antidepressant (Tertiary amine) | Parent compound |
Nortriptyline | Tricyclic antidepressant (Secondary amine) | Demethylated active metabolite |
10-Hydroxynortriptyline | Hydroxylated metabolite | Secondary metabolite derived from nortriptyline |
(E)-10-Hydroxyamitriptyline | Stereospecific metabolite | Pharmacologically relevant isomer |
(Z)-10-Hydroxyamitriptyline | Stereospecific metabolite | Less stable/less abundant isomer |
E-10-hydroxynortriptyline | Hydroxylated metabolite | Secondary metabolite with pharmacological activity |
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8